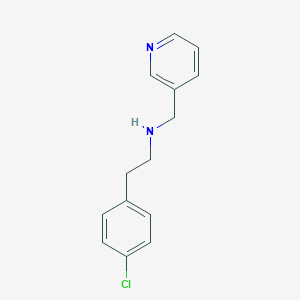

2-(4-氯苯基)-N-(吡啶-3-基甲基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine often involves multi-step reactions, including coupling reactions and the use of catalysts to achieve the desired structural features. A typical approach might include the condensation of pyridinecarbaldehyde derivatives with amino alcohols or the catalyzed coupling of chlorophenyl and pyridinyl precursors. For instance, the synthesis of related pyrrole derivatives through a one-pot four-component coupling reaction demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of catalysts like natural hydroxyapatite for facilitating these reactions (Louroubi et al., 2019).

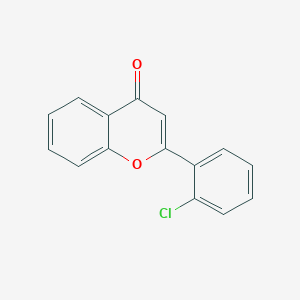

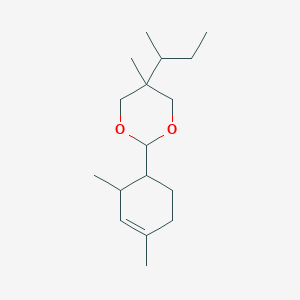

Molecular Structure Analysis

The molecular structure of compounds like 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine is characterized by spectroscopic techniques, including NMR and FT-IR, and confirmed by X-ray diffraction. These methods allow for the detailed analysis of the compound's geometry, electronic structure, and intermolecular interactions. Computational studies using methods such as density functional theory (DFT) can predict spectral and geometrical data, providing insights into the molecular structure and its electronic properties (Louroubi et al., 2019).

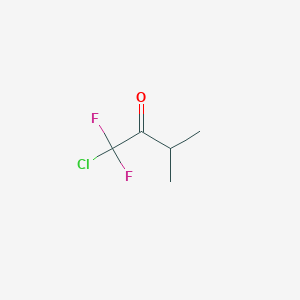

Chemical Reactions and Properties

The chemical reactivity of 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine and related compounds involves interactions with various reagents and conditions, leading to a range of possible reactions such as nucleophilic substitutions, condensations, and cyclizations. These reactions can significantly alter the compound's chemical properties and potential applications. For example, the oxidative condensation-cyclization reactions can lead to the formation of novel compounds with interesting photophysical properties (Buvaylo et al., 2015).

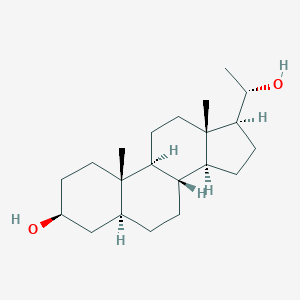

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. These properties are influenced by the compound's molecular structure and can be studied using techniques like single-crystal X-ray diffraction and spectroscopic analysis. The determination of crystal packing, hydrogen bonding, and π-π interactions provides valuable information for understanding the compound's stability, solubility, and reactivity (Louroubi et al., 2019).

科学研究应用

光诱导氧化和DNA裂解

研究表明,含有类似于2-(4-氯苯基)-N-(吡啶-3-基甲基)乙胺衍生物的配合物在紫外或可见光照射下会发生光诱导氧化。这个过程增强了电子向分子氧的转移速率,产生超氧自由基和氧化形式的配合物。值得注意的是,这些配合物已被指出在光照下参与氧化DNA裂解活性,表明它们在光化学和可能在治疗DNA操纵方面的潜在应用(Draksharapu et al., 2012)。

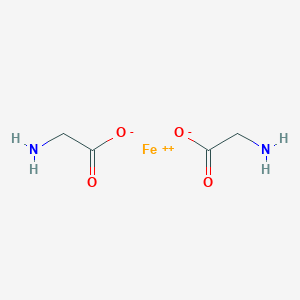

配体交换和自旋态平衡

另一项研究集中于基于与感兴趣结构密切相关的五齿和四齿配体的Fe(II)配合物的表征和溶液化学。这些配合物在水介质中表现出配体交换和自旋态平衡,对它们的反应性和在催化和材料科学中的潜在应用具有影响。研究突出了这些配合物能够经历可逆的配体解离和自旋态转变,影响它们的化学行为和在各种应用中的效用(Draksharapu et al., 2012)。

杀真菌活性

一项关于取代的2-(4-氯苯氧基)-1-(3-吡啶基)乙醇的研究,虽然不是直接相同的化合物,但说明了衍生物具有显著的生物活性的潜力。这些化合物表现出杀真菌性能,暗示类似结构的化合物可能被用于农药应用(Kuzenkov & Zakharychev, 2009)。

催化活性

涉及类似配体结构的配合物的研究已经证明它们在催化中的潜力,比如在烯烃的甲氧羰基化中。通过它们独特的配位化学,这些配合物可以催化将烯烃转化为有价值的酯类,突显了它们在工业化学和材料科学中的实用性(Zulu et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13/h1-6,8,10,17H,7,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJZOFGDJZVABM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366354 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

CAS RN |

113248-68-3 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)

![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)